3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-13(2)11-26(24,25)14-9-21(10-14)17(22)7-8-20-12-19-16-6-4-3-5-15(16)18(20)23/h3-6,12-14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYLFNHXSKFAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and appropriate electrophiles.
Attachment of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be attached using sulfonylation reactions, where isobutylsulfonyl chloride reacts with the azetidine intermediate in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the azetidine intermediate with the quinazolinone core, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the azetidine ring, potentially leading to the formation of dihydroquinazolinones or reduced azetidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the azetidine ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones or reduced azetidine derivatives.
Substitution: Various substituted quinazolinones or azetidine derivatives, depending on the reagents used.
Scientific Research Applications
Quinazolinones have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. Specifically, the structure of 3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one suggests potential interactions with biological targets involved in these pathways.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that specific quinazolinone compounds inhibited cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for selected derivatives were reported as low as , indicating potent activity against these cells .
Antibacterial Effects
Quinazolinones have shown promise as novel antibiotics, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to bind to penicillin-binding proteins (PBPs) is crucial for its antibacterial mechanism. In silico studies suggest that modifications in the quinazolinone structure can enhance binding affinity and efficacy against bacterial targets .
Anti-inflammatory Properties
The anti-inflammatory potential of quinazolinones is also noteworthy. Compounds within this class have been shown to inhibit key inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have documented the effectiveness of quinazolinone derivatives in various applications:
Synthesis and Structural Modifications
The synthesis of This compound involves specific chemical transformations that enhance its biological activity. Research has focused on optimizing these synthetic routes to improve yield and purity while maintaining bioactivity .
Mechanism of Action
The mechanism of action of 3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound might inhibit a particular enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(3-(tert-butylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 3-(3-(3-(methylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 3-(3-(3-(phenylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is unique due to the presence of the isobutylsulfonyl group. This group can influence the compound’s lipophilicity, steric properties, and overall biological activity, potentially making it more effective or selective in its interactions with biological targets.
Biological Activity
The compound 3-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a novel quinazoline derivative that has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article presents a comprehensive overview of the biological activity of this specific compound, supported by recent research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazolinone core, which is modified by an isobutylsulfonyl group and an azetidine moiety. The presence of these functional groups is crucial for its biological activity.
The mechanism of action for quinazoline derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, the azetidine ring may enhance binding affinity to biological targets, while the sulfonyl group can modulate enzyme activity. Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases and receptors involved in cancer progression and inflammation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of quinazoline derivatives. In vitro tests have shown that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli . Although specific data for the target compound is limited, it is reasonable to hypothesize similar antimicrobial properties based on structural analogs.
Anticancer Activity
Quinazoline derivatives are extensively studied for their anticancer properties. Compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, some quinazoline derivatives have been reported to inhibit cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Quinazoline Derivatives
Anti-inflammatory Activity
Quinazolines are also recognized for their anti-inflammatory effects. Some derivatives have been shown to inhibit pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases . While direct studies on the target compound are sparse, its structural components suggest potential anti-inflammatory activity.
Case Studies
- Study on Antimicrobial Activity : A study focused on synthesizing various quinazoline derivatives found that some compounds exhibited substantial antimicrobial effects against a range of pathogens, indicating the potential application of these compounds in treating infections .
- Anticancer Evaluation : Another study highlighted the anticancer efficacy of quinazoline derivatives against multiple cancer cell lines, demonstrating their potential as therapeutic agents in oncology .
Q & A
Basic: What are the key steps in synthesizing this compound, and how is reaction progress monitored?
Answer:
The synthesis involves a multi-step approach:
Core Formation : Condensation of a quinazolinone precursor with a propyl linker.
Sulfonation : Introduction of the isobutylsulfonyl group to the azetidine ring under sulfonyl chloride conditions.
Azetidine Coupling : Amide bond formation between the propyl chain and azetidine moiety.
Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with mobile phases like ethyl acetate/hexane (1:1). Final purification employs column chromatography .
Basic: What spectroscopic and analytical methods confirm the compound’s structural identity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm, quinazolinone aromatic protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₈N₃O₄S: 418.1765) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .
Advanced: How can synthetic yield be optimized during the introduction of the isobutylsulfonyl group?
Answer:
- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of sulfonyl chloride intermediates .
- Catalysis : Add triethylamine (Et₃N) as a base to scavenge HCl, improving reaction efficiency .
- Temperature Control : Maintain 0–5°C during sulfonation to suppress side reactions .
- Microwave Assistance : Reduce reaction time (e.g., from 12 hours to 2 hours) while maintaining >80% yield .
Advanced: How can researchers resolve low solubility during purification of the final product?
Answer:
- Solvent Blending : Use mixed solvents (e.g., DCM/methanol or ethyl acetate/hexane) for recrystallization .
- Sonication : Enhance dissolution of precipitates in polar aprotic solvents like dimethylformamide (DMF) .
- Derivatization : Temporarily introduce solubilizing groups (e.g., Boc-protected amines) for purification, followed by deprotection .
Advanced: What methodologies are recommended for evaluating biological activity against kinase targets?
Answer:
- In Vitro Assays :
- In Silico Studies :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to kinase ATP pockets .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
Advanced: How to design structure-activity relationship (SAR) studies for modifying substituents?
Answer:
Core Modifications : Replace azetidine with piperidine or pyrrolidine to assess ring size impact .
Sulfonyl Group Variations : Test ethylsulfonyl or aryl-sulfonyl analogs for steric/electronic effects .
Propyl Linker Optimization : Shorten to ethyl or extend to butyl to evaluate flexibility .
Computational Guidance : Use QSAR models (e.g., CoMFA or machine learning) to prioritize substituents .
Advanced: How to address stereochemical challenges in the azetidine moiety during synthesis?
Answer:
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric Synthesis : Use Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) to control azetidine stereochemistry .
- X-ray Crystallography : Confirm absolute configuration of crystals grown from acetonitrile/water .
Advanced: What analytical techniques identify degradation products under accelerated stability conditions?
Answer:
- LC-MS/MS : Detect hydrolyzed sulfonamide or oxidized quinazolinone byproducts using a C18 column (gradient: 5–95% acetonitrile in water) .
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks or 0.1N HCl/NaOH for 24 hours .
- Stability-Indicating Assays : Validate HPLC methods with >2.0 resolution between peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
